

In-Depth Technical Guide: Methyl 3-methyl-1H-indole-5-carboxylate

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Compound of Interest

Compound Name: *Methyl 3-methyl-1H-indole-5-carboxylate*

Cat. No.: *B079501*

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CAS Number: 588688-33-9

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **Methyl 3-methyl-1H-indole-5-carboxylate**, a heterocyclic compound of interest in medicinal chemistry and organic synthesis. This document details its chemical properties, a cited experimental protocol for its synthesis, and its known applications as a synthetic intermediate.

Chemical and Physical Properties

Methyl 3-methyl-1H-indole-5-carboxylate is a substituted indole derivative. The presence of the methyl group at the 3-position and the methyl ester at the 5-position of the indole ring are key structural features that influence its reactivity and potential biological interactions.

Table 1: Quantitative Data for **Methyl 3-methyl-1H-indole-5-carboxylate**

Property	Value	Source
CAS Number	588688-33-9	
Molecular Formula	C ₁₁ H ₁₁ NO ₂	
Molecular Weight	189.21 g/mol	
Melting Point	145-147 °C	[1]
Yield	80%	[1]
¹ H NMR (500 MHz, CDCl ₃) δ (ppm)	8.38 (s, 1H), 8.17 (s, 1H), 7.92 (dd, J = 8.6, 1.5 Hz, 1H), 7.36 (d, J = 8.6 Hz, 1H), 7.04 (s, 1H), 3.96 (d, 3H), 2.38 (d, 3H)	[2]
¹³ C NMR (125 MHz, CDCl ₃) δ (ppm)	168.45, 138.97, 128.08, 123.41, 122.89, 122.08, 121.31, 113.41, 110.69, 51.93, 9.67	[2]

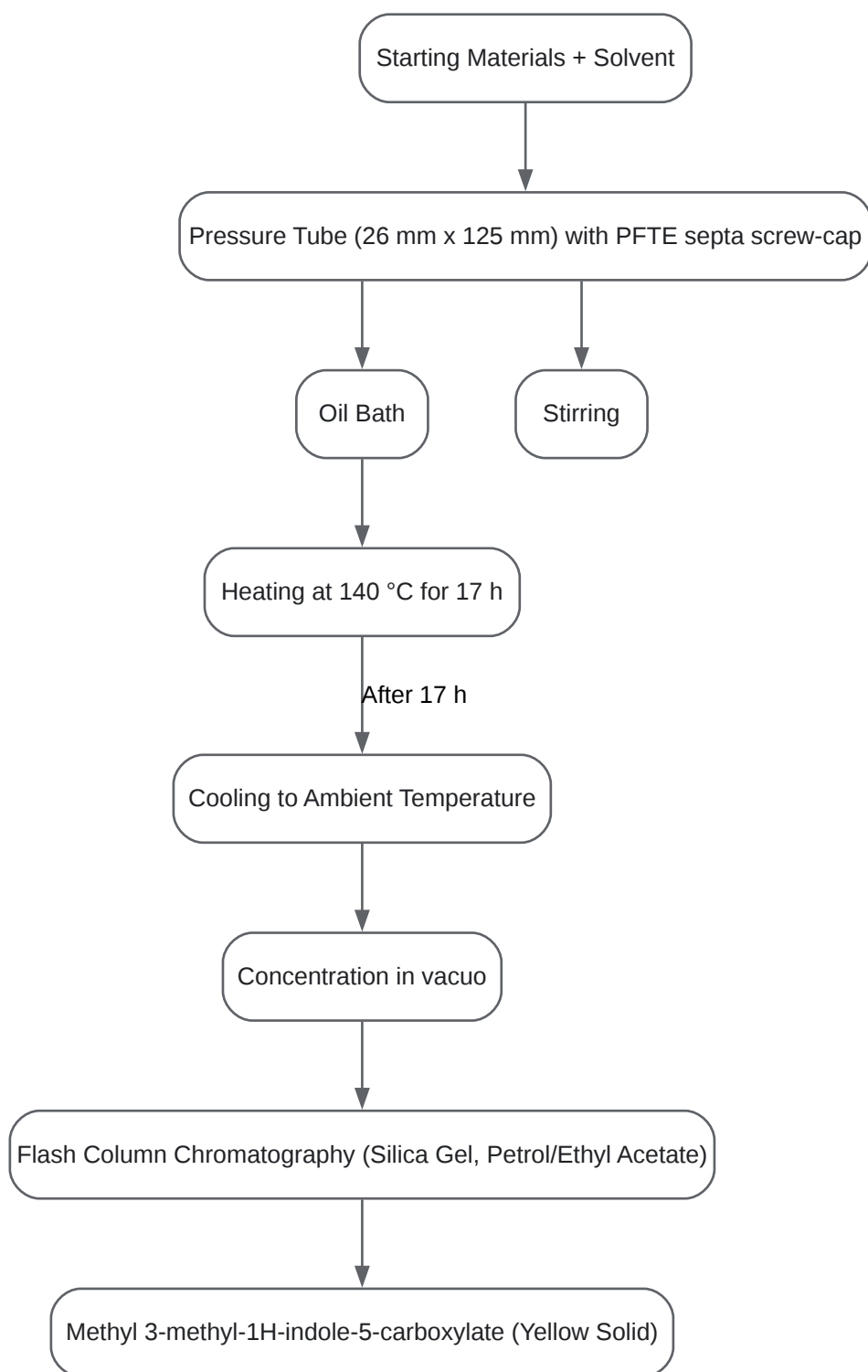
Experimental Protocol: Synthesis of Methyl 3-methyl-1H-indole-5-carboxylate

The following protocol is based on a cited experimental procedure for the synthesis of **Methyl 3-methyl-1H-indole-5-carboxylate**.[\[1\]](#)

General Procedure:

The synthesis is conducted in a pressure tube. The reaction mixture is heated in an oil bath to ensure the condensation of methanol.[\[1\]](#)

Reaction Setup:



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Figure 1: General workflow for the synthesis of **Methyl 3-methyl-1H-indole-5-carboxylate**.

Detailed Steps:

- Combine the necessary starting materials and solvent in a 26 mm x 125 mm pressure tube equipped with a PTFE septa screw-cap.
- Place the sealed pressure tube in an oil bath, ensuring the solution level is approximately the same as the oil bath level to facilitate methanol condensation.^[1]
- Heat the reaction mixture to 140 °C and maintain this temperature with stirring for 17 hours.^[1]
- After the reaction is complete, allow the mixture to cool to ambient temperature.
- Concentrate the reaction mixture under vacuum to remove the solvent.
- Purify the crude product by flash column chromatography on silica gel, using a petrol/ethyl acetate eluent system, to yield **Methyl 3-methyl-1H-indole-5-carboxylate** as a yellow solid.^[1]

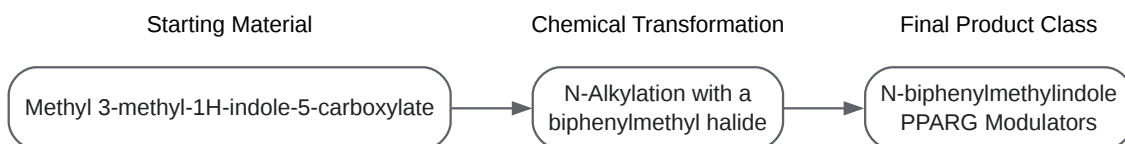
Applications in Drug Discovery and Medicinal Chemistry

While direct biological activity data for **Methyl 3-methyl-1H-indole-5-carboxylate** is limited, its utility as a key intermediate in the synthesis of pharmacologically active molecules is documented.

Role as a Building Block for PPAR γ Modulators:

Methyl 3-methyl-1H-indole-5-carboxylate has been utilized as a starting material in the synthesis of N-biphenylmethylindole modulators of Peroxisome Proliferator-Activated Receptor Gamma (PPAR γ).^[3] PPAR γ is a nuclear receptor that plays a crucial role in adipogenesis, insulin sensitivity, and inflammation.^[3]

The synthesis of these modulators involves the substitution of the indole nitrogen of **Methyl 3-methyl-1H-indole-5-carboxylate**.^[3] This highlights the compound's value as a scaffold for generating more complex molecules with potential therapeutic applications, particularly in the context of metabolic diseases like type 2 diabetes.^[3]



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References

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